Ethyl Camphorsulfonates

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

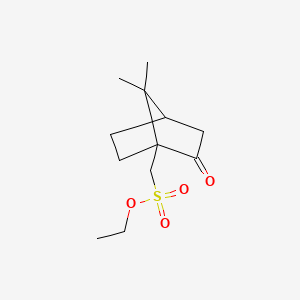

Ethyl Camphorsulfonates are compounds that have been identified as potential genotoxic impurities . They are formed from the reaction of camphorsulfonic acid salts with ethanol, which is a commonly used solvent in the manufacturing of active pharmaceutical ingredients (APIs) . The molecular formula of Ethyl Camphorsulfonates is C12H20O4S and the molecular weight is 260.348.

Synthesis Analysis

Ethyl Camphorsulfonates can be produced from the reaction of camphorsulfonic acid salts with ethanol . The synthesis of these compounds has been studied using gas chromatography–mass spectrometry (GC-MS) methods .Molecular Structure Analysis

The molecular structure of Ethyl Camphorsulfonates has been analyzed using gas chromatography–mass spectrometry (GC-MS). The fragmentation patterns of these compounds based on mass spectral analysis have been described .Chemical Reactions Analysis

Alkyl camphorsulfonates, including Ethyl Camphorsulfonates, can be produced from the reaction of camphorsulfonic acid salts with methanol, ethanol, and isopropyl alcohol . These reactions have been studied using GC-FID and GC-MS .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl Camphorsulfonates have been analyzed using GC-MS. The limit of detection and limit of quantitation values for these compounds were established as 3 and 10 ppm, respectively .Aplicaciones Científicas De Investigación

- ECS is commonly used in the production of active pharmaceutical ingredients (APIs). It forms as a byproduct when camphorsulfonic acid salts react with solvents like methanol, ethanol, or isopropyl alcohol during API synthesis .

- Controlling ECS levels is crucial due to its genotoxicity. Analytical methods, such as gas chromatography (GC) coupled with mass spectrometry (MS), have been developed to quantify ECS in APIs .

- The GC-FID method has detection limits between 1.5 to 1.9 ppm, while the GC-MS method detects ECS at levels between 0.055 to 0.102 ppm .

Pharmaceutical Manufacturing and API Synthesis

Threshold of Toxicological Concern (TTC) Assessment

Analytical Method Development

Impurity Profiling and Quality Control

Pharmacokinetics and Metabolism Studies

Environmental Impact and Biodegradation

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4S/c1-4-16-17(14,15)8-12-6-5-9(7-10(12)13)11(12,2)3/h9H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHGNNYOXDWQFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)CC12CCC(C1(C)C)CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate | |

Q & A

Q1: Why are methyl and ethyl camphorsulfonates of interest in pharmaceutical analysis, specifically concerning esomeprazole magnesium?

A1: Methyl and ethyl camphorsulfonates are alkyl sulfonate esters. While not active pharmaceutical ingredients themselves, these compounds can be present as impurities or residues in active pharmaceutical ingredients like esomeprazole magnesium. [] Their presence can stem from manufacturing processes or degradation of the active ingredient. It's crucial to monitor and control these compounds to ensure the quality, safety, and efficacy of the final drug product. The research paper focuses on developing a sensitive and reliable analytical method to quantify these esters in esomeprazole magnesium. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester](/img/structure/B565692.png)